molecular formula C20H39IO2 B13338546 Methyl 19-iodononadecanoate

Methyl 19-iodononadecanoate

Cat. No.: B13338546
M. Wt: 438.4 g/mol
InChI Key: VTDYAAATIKKIQI-UHFFFAOYSA-N
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Description

Methyl 19-iodononadecanoate is an organic compound with the molecular formula C20H39IO2. It is an iodinated fatty acid methyl ester, which is often used in various chemical and biological research applications. This compound is known for its unique properties due to the presence of the iodine atom, which can significantly alter its reactivity and interactions compared to non-iodinated fatty acid esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 19-iodononadecanoate can be synthesized through the iodination of methyl nonadecanoate. The process typically involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the fatty acid chain. One common method is the reaction of methyl nonadecanoate with iodine monochloride (ICl) in the presence of a catalyst such as silver nitrate (AgNO3). The reaction is carried out under mild conditions, usually at room temperature, to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where methyl nonadecanoate is reacted with iodine in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to obtain the desired product. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 19-iodononadecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: The iodine atom can be reduced to form non-iodinated fatty acid methyl esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines can be used under mild conditions to achieve substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of non-iodinated fatty acid methyl esters.

Scientific Research Applications

Methyl 19-iodononadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various iodinated compounds and as a reagent in organic synthesis.

    Biology: Employed in studies involving lipid metabolism and the role of iodinated fatty acids in biological systems.

    Medicine: Investigated for its potential use in radiolabeling and imaging techniques due to the presence of the iodine atom.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 19-iodononadecanoate involves its interaction with various molecular targets and pathways. The presence of the iodine atom can enhance its ability to participate in halogen bonding, which can influence its binding affinity to specific proteins or enzymes. Additionally, the compound can undergo metabolic transformations, leading to the formation of bioactive metabolites that can exert biological effects.

Comparison with Similar Compounds

Methyl 19-iodononadecanoate can be compared with other iodinated fatty acid methyl esters, such as methyl 18-iodooctadecanoate and methyl 20-iodoeicosanoate. These compounds share similar structural features but differ in the position of the iodine atom and the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs.

List of Similar Compounds

  • Methyl 18-iodooctadecanoate
  • Methyl 20-iodoeicosanoate
  • Methyl 17-iodoheptadecanoate

These compounds can be used in comparative studies to understand the influence of chain length and iodine position on their chemical and biological properties.

Properties

Molecular Formula

C20H39IO2

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 19-iodononadecanoate

InChI

InChI=1S/C20H39IO2/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3

InChI Key

VTDYAAATIKKIQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCI

Origin of Product

United States

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